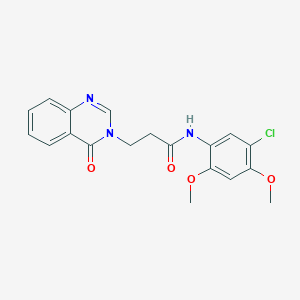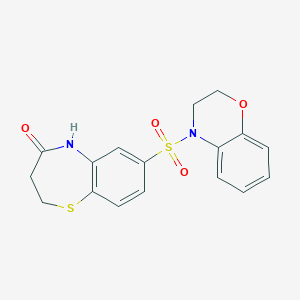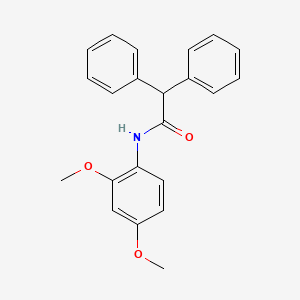![molecular formula C22H21FN4OS B11269642 2-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11269642.png)
2-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[(4-METHYLPHENYL)METHYL]-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with ethyl, fluorophenyl, and methylphenyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[(4-METHYLPHENYL)METHYL]-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[4,3-d]pyrimidine ring system.
Introduction of substituents: The ethyl, fluorophenyl, and methylphenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.
Industrial production methods may involve optimization of reaction conditions and scaling up the synthesis to produce the compound in larger quantities.
Chemical Reactions Analysis
2-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[(4-METHYLPHENYL)METHYL]-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[(4-METHYLPHENYL)METHYL]-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[(4-METHYLPHENYL)METHYL]-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
2-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[(4-METHYLPHENYL)METHYL]-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Benzimidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
Quinolone derivatives: These compounds are known for their antimicrobial properties and are used in the treatment of bacterial infections.
The uniqueness of 2-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[(4-METHYLPHENYL)METHYL]-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H21FN4OS |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H21FN4OS/c1-3-26-13-19-20(25-26)21(28)27(12-16-6-4-15(2)5-7-16)22(24-19)29-14-17-8-10-18(23)11-9-17/h4-11,13H,3,12,14H2,1-2H3 |
InChI Key |
RUTWIUCVUBFBAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B11269572.png)



![N-(3-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11269614.png)
![N-(2-chlorobenzyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B11269619.png)
![4-{[1-(3-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-pentylbenzamide](/img/structure/B11269624.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11269631.png)
![3-(3,4-dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11269635.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B11269639.png)
![N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B11269648.png)
![1-Cyclohexyl-4-{[5-(3,4-dimethyl-1H-pyrazol-5-YL)thiophen-2-YL]sulfonyl}piperazine](/img/structure/B11269651.png)
